Ganoderic acid C6

描述

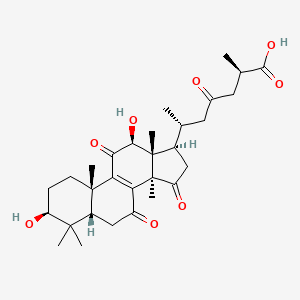

(2R,6R)-6-[(3S,5S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid is a natural product found in Ganoderma lucidum with data available.

属性

分子式 |

C30H42O8 |

|---|---|

分子量 |

530.6 g/mol |

IUPAC 名称 |

(2R,6R)-6-[(3S,5S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |

InChI |

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19-20,25,33,36H,8-13H2,1-7H3,(H,37,38)/t14-,15-,17-,19-,20+,25-,28+,29+,30+/m1/s1 |

InChI 键 |

BTYTWXWAFWKSTA-UKJPEDCSSA-N |

手性 SMILES |

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C |

规范 SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Ganoderic Acid C6 from Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are principal bioactive constituents of the medicinal mushroom Ganoderma lucidum. These compounds are renowned for a wide array of pharmacological activities, making them a focal point of research in drug discovery and development. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of a specific member of this family, Ganoderic acid C6. Detailed experimental protocols for extraction and purification are presented, alongside a summary of its known physicochemical properties. Furthermore, this document elucidates the key signaling pathways modulated by ganoderic acids, offering insights into the molecular mechanisms underpinning their therapeutic potential.

Introduction

Ganoderma lucidum, commonly known as Reishi or Lingzhi, has been used for centuries in traditional Asian medicine. Modern scientific investigation has identified triterpenoids, particularly ganoderic acids, as major contributors to its therapeutic effects.[1] Ganoderic acids are synthesized via the mevalonate (B85504) pathway and exhibit a diverse range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory properties.[2][3] Among the numerous identified ganoderic acids, this compound stands out as a subject of interest. This guide serves as a comprehensive resource for researchers and professionals engaged in the study and application of this promising natural compound.

Discovery and Physicochemical Characterization

While a wide variety of ganoderic acids have been isolated from Ganoderma lucidum, the initial detailed characterization of this compound was reported from the closely related species, Ganoderma tsugae.[4] Its structure was elucidated using a combination of spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C30H42O8 | [4] |

| Molecular Weight | 530.66 g/mol | |

| Melting Point | 208-210 °C | |

| IR (KBr, cm-1) | 3439, 1740, 1697, 1670, 1228, 1116, 1009, 924 | |

| 1H NMR (CDCl3, δ) | 0.64 (3H, s, H-18), 0.90 (3H, s, H-29), 1.03 (3H, s, H-28), 1.12 (3H, d, J=6.0, H-21), 1.16 (3H, d, J=7.2 Hz, H-27), 1.37 (3H, s, H-19), 1.69 (3H, s, H-30) | |

| Mass Spectrum (m/z) | 530 (M+) |

Experimental Protocols: Isolation and Purification of this compound

The following is a composite protocol for the isolation and purification of this compound from Ganoderma lucidum fruiting bodies, based on established methods for ganoderic acids.

Extraction of Crude Triterpenoids

This initial step aims to extract a broad range of triterpenoids, including this compound, from the fungal material.

-

Materials:

-

Dried and powdered Ganoderma lucidum fruiting bodies

-

Rotary evaporator

-

Filter paper and funnel

-

-

Protocol:

-

Macerate 1 kg of powdered Ganoderma lucidum fruiting bodies in 10 L of 95% ethanol at room temperature for 24 hours with occasional agitation.

-

Filter the mixture through several layers of cheesecloth, followed by Whatman No. 1 filter paper to remove solid material.

-

Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude triterpenoid (B12794562) extract.

-

Silica (B1680970) Gel Column Chromatography

This step serves to separate the crude extract into fractions with varying polarities, enriching for ganoderic acids.

-

Materials:

-

Crude triterpenoid extract

-

Silica gel (200-300 mesh)

-

Chromatography column

-

Acetone

-

Fraction collector

-

-

Protocol:

-

Prepare a slurry of silica gel in chloroform and pack it into a chromatography column.

-

Dissolve the crude triterpenoid extract in a minimal amount of chloroform.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of chloroform and acetone, starting with 100% chloroform and gradually increasing the proportion of acetone.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing compounds with the characteristic UV absorbance of ganoderic acids (around 252 nm).

-

Pool the fractions containing the desired compounds and evaporate the solvent.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification of this compound is achieved using preparative reverse-phase HPLC.

-

Materials:

-

Enriched ganoderic acid fraction from silica gel chromatography

-

Preparative C18 HPLC column (e.g., 250 x 25 mm, 7 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

2% Acetic acid in water (v/v)

-

HPLC system with a UV detector

-

-

Protocol:

-

Dissolve the enriched fraction in a suitable solvent (e.g., 50% ethanol).

-

Set up the preparative HPLC system with a C18 column.

-

Use a gradient elution mobile phase. A typical gradient for separating ganoderic acids starts with a higher proportion of aqueous acetic acid and gradually increases the proportion of acetonitrile. For example, a gradient of acetonitrile and 2% acetic acid (v/v) from 1:4 to 1:2 can be effective.

-

Set the flow rate (e.g., 7.8 mL/min) and detection wavelength (252 nm).

-

Inject the dissolved sample onto the column.

-

Collect the peak corresponding to the retention time of this compound.

-

Evaporate the solvent from the collected fraction to obtain purified this compound. The compound may crystallize from the solution upon standing.

-

Quantitative Data

Table 2: Yield and Purity of Ganoderic Acids at Different Isolation Stages (Reference Data)

| Isolation Stage | Starting Material | Product | Yield | Purity | Reference |

| Crude Extraction | 1 kg G. tsugae | Acidic Ethyl Acetate Soluble Material | 42 g (4.2%) | Mixture | |

| Preparative HPLC | 5 g AESM from G. tsugae | This compound | 50 mg (1.0% of AESM) | Crystalline | |

| Preparative HSCCC | 300 mg crude triterpenes from G. lucidum mycelia | Ganoderic Acid S | 3.7 mg (1.23%) | 83.0% | |

| Preparative HSCCC | 300 mg crude triterpenes from G. lucidum mycelia | Ganoderic Acid T | 25.7 mg (8.57%) | 97.8% |

Table 3: HPLC Method Validation Parameters for Ganoderic Acids (General)

| Parameter | HPLC-UV | UPLC-MS/MS | Reference |

| Linearity (r²) | >0.998 | >0.998 | |

| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | 0.66 - 6.55 µg/kg | |

| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | 2.20 - 21.84 µg/kg | |

| Precision (RSD) | Intra-day: 0.81-3.20%Inter-day: 0.40-3.67% | Intra-day: <6.8%Inter-day: <8.1% | |

| Accuracy/Recovery | 97.09 - 100.79% | 89.1 - 114.0% |

Signaling Pathway Modulation

Ganoderic acids are known to exert their anti-inflammatory effects by modulating key signaling pathways. While specific studies on this compound are limited, the general mechanisms of action for this class of compounds are well-documented.

Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

A primary mechanism of the anti-inflammatory action of ganoderic acids is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is a critical component of the innate immune response and is activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria.

-

Mechanism of Action:

-

LPS binds to TLR4, leading to the recruitment of the adaptor protein MyD88.

-

MyD88 initiates a signaling cascade that results in the activation of the IκB kinase (IKK) complex.

-

The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

-

The degradation of IκBα releases the nuclear factor-kappa B (NF-κB) dimer (p50/p65), allowing it to translocate to the nucleus.

-

In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines such as TNF-α, IL-1β, and IL-6.

-

Ganoderic acids have been shown to inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.

-

Conclusion

This compound is a promising bioactive triterpenoid from Ganoderma species with potential therapeutic applications. This guide has provided a comprehensive overview of its discovery, characterization, and methods for its isolation and purification. While much of the detailed characterization has been performed on material from G. tsugae, the presented protocols are applicable to its isolation from the more widely studied G. lucidum. The modulation of key inflammatory signaling pathways, such as the TLR4/MyD88/NF-κB pathway, by ganoderic acids underscores the molecular basis for their observed anti-inflammatory effects. Further research is warranted to specifically elucidate the full pharmacological profile of this compound and to optimize its production and purification for potential clinical applications. This guide provides a solid foundation for researchers and professionals to advance the scientific understanding and therapeutic development of this valuable natural product.

References

An In-Depth Technical Guide to the Physicochemical Properties of Ganoderic Acid C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid C6 is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This fungus has been a cornerstone of traditional medicine in East Asia for centuries, valued for its diverse therapeutic properties. Modern scientific investigation has identified ganoderic acids as key bioactive constituents responsible for many of these effects. This compound, in particular, has garnered attention for its potential pharmacological activities, including anti-inflammatory, antinociceptive, and anti-atherosclerotic effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols, and an exploration of its known biological signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and bioavailability.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₄₂O₈ | [1] |

| Molecular Weight | 530.66 g/mol | [1] |

| CAS Number | 105742-76-5 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 208-210 °C | [3] |

| Solubility | Soluble in Methanol and DMSO. | |

| Storage | Store at -20°C for long-term stability. |

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ: 0.64 (3H, s, H-18), 0.90 (3H, s, H-29), 1.03 (3H, s, H-28), 1.12 (3H, d, J = 6.0, H-21), 1.16 (3H, d, J = 7.2 Hz, H-27), 1.37 (3H, s, H-19), 1.69 (3H, s, H-30) | |

| IR (KBr, cm⁻¹) | νₘₐₓ: 3439, 1740, 1697, 1670, 1228, 1116, 1009, 924 | |

| MS (m/z) | 530 (M⁺) |

Experimental Protocols

Isolation and Purification of Ganoderic Acids from Ganoderma Species

The following is a generalized protocol for the isolation and purification of ganoderic acids, including this compound, from the fruiting bodies of Ganoderma species.

1. Extraction:

-

Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to extraction with 95% ethanol (B145695).

-

The ethanol extract is then concentrated under reduced pressure.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The triterpenoid fraction is typically enriched in the ethyl acetate layer.

3. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water containing a small percentage of acid (e.g., 0.1% acetic acid) to improve peak shape.

References

Unraveling the Molecular Architecture of Ganoderic Acid C6: A Technical Guide to Structure Elucidation by NMR and MS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Ganoderic acid C6, a bioactive triterpenoid (B12794562) isolated from Ganoderma species. By detailing the experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) and presenting the quantitative data in a clear, structured format, this document serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, a member of the highly oxygenated lanostane-type triterpenoids, has garnered significant scientific interest due to its potential therapeutic properties. Accurate and unambiguous determination of its molecular structure is a prerequisite for understanding its bioactivity, mechanism of action, and for any further drug development efforts. This guide focuses on the application of modern spectroscopic techniques, primarily NMR and MS, to define the precise atomic connectivity and stereochemistry of this complex natural product.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₃₀H₄₂O₈[1] |

| Molecular Weight | 530.6 g/mol [2] |

| Mass Spectrometry | m/z: 530 [M]⁺[1] |

Experimental Protocols

Detailed methodologies for the isolation, purification, and spectroscopic analysis of this compound are outlined below. These protocols are based on established procedures for the analysis of ganoderic acids.

Isolation and Purification

The isolation of this compound from its natural source, typically the fruiting bodies of Ganoderma fungi, involves a multi-step process to separate it from a complex mixture of other triterpenoids and metabolites.

-

Extraction: The dried and powdered fungal material is extracted with a suitable organic solvent, such as ethanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically employed with a gradient elution system of acetonitrile (B52724) and acidified water.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon skeleton and stereochemistry of organic molecules.

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This includes:

-

1D NMR: ¹H NMR and ¹³C NMR spectra are acquired to identify the proton and carbon environments within the molecule.

-

2D NMR: A series of two-dimensional NMR experiments are crucial for establishing connectivity:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for connecting different spin systems and piecing together the molecular structure.

-

-

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural confirmation.

-

Sample Introduction and Ionization: The purified sample is introduced into the mass spectrometer, often via a liquid chromatography system (LC-MS). Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for ganoderic acids.

-

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable structural information, particularly regarding the side chain and functional groups.

Data Presentation

The following tables summarize the quantitative NMR and MS data for this compound.

¹H NMR Data

The ¹H NMR spectral data for this compound, recorded in CDCl₃, is presented in Table 1.

Table 1: ¹H NMR Chemical Shifts (δ) for this compound (in CDCl₃) [1]

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| H-18 | 0.64 | s | |

| H-29 | 0.90 | s | |

| H-28 | 1.03 | s | |

| H-21 | 1.12 | d | 6.0 |

| H-27 | 1.16 | d | 7.2 |

| H-19 | 1.37 | s | |

| H-30 | 1.69 | s |

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in the structure elucidation of this compound.

References

The Biosynthesis of Ganoderic Acid C6: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the biosynthetic pathway of Ganoderic acid C6, a pharmacologically significant triterpenoid (B12794562) produced by Ganoderma species. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in understanding and potentially manipulating the production of this valuable secondary metabolite. The guide details the enzymatic steps, regulatory mechanisms, and provides a compilation of quantitative data and experimental protocols to facilitate further research.

Introduction

Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids that are the primary bioactive compounds found in the medicinal mushroom Ganoderma lucidum and other related species. These compounds have attracted significant scientific interest due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties. This compound, in particular, is a notable member of this family. Understanding its biosynthetic pathway is crucial for the development of strategies to enhance its production through metabolic engineering and synthetic biology approaches.

The Biosynthetic Pathway of Ganoderic Acids

The biosynthesis of ganoderic acids originates from the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route for the production of isoprenoids and sterols in fungi.[1] The pathway can be broadly divided into the initial formation of the triterpenoid precursor, lanosterol (B1674476), and the subsequent extensive modifications that lead to the vast diversity of ganoderic acids.

Formation of Lanosterol

The initial steps of the pathway leading to lanosterol are shared with the biosynthesis of ergosterol.[2] The key enzymes involved in this stage are:

-

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): A rate-limiting enzyme in the MVA pathway.[3]

-

Farnesyl pyrophosphate synthase (FPS): Catalyzes the synthesis of farnesyl pyrophosphate (FPP).

-

Squalene (B77637) synthase (SQS): Dimerizes two molecules of FPP to form squalene.[4]

-

Squalene epoxidase (SE): Catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256).

-

Lanosterol synthase (LS): Cyclizes 2,3-oxidosqualene to form lanosterol, the first tetracyclic triterpenoid precursor.[5]

Overexpression of genes encoding these enzymes has been shown to enhance the production of ganoderic acids.

Post-Lanosterol Modifications

The conversion of lanosterol into the various ganoderic acids involves a series of complex and specific modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the oxidation, hydroxylation, and other structural alterations of the lanosterol backbone. The biosynthesis of this compound, like other GAs, is believed to involve a cascade of these enzymatic reactions, although the exact sequence and all the enzymes involved are still under investigation.

Several CYP enzymes from Ganoderma have been functionally characterized and shown to be involved in ganoderic acid biosynthesis. For instance, CYP512U6 has been identified to hydroxylate ganoderic acids at the C-23 position. While the specific CYPs responsible for all the modifications leading to this compound have not been fully elucidated, it is clear that this enzyme family plays a critical role in the diversification of ganoderic acid structures.

Regulation of Ganoderic Acid Biosynthesis

The production of ganoderic acids is tightly regulated at the transcriptional level by various factors, including transcription factors and environmental cues.

-

Transcription Factors:

-

LaeA: A global regulator of secondary metabolism in fungi, LaeA has been shown to positively regulate the biosynthesis of ganoderic acids in Ganoderma lingzhi. Deletion of the laeA gene leads to a significant reduction in GA production and the downregulation of biosynthetic genes.

-

WC-2: A blue light receptor that acts as a positive regulator of ganoderic acid biosynthesis. Blue light induction has been found to significantly enhance the content of several ganoderic acids.

-

-

Environmental Factors: Light, temperature, pH, and nutrient availability have all been shown to influence the production of ganoderic acids.

Quantitative Data on Ganoderic Acid Biosynthesis

The following tables summarize key quantitative data related to the biosynthesis of ganoderic acids, providing a valuable resource for comparative analysis.

Table 1: Gene Expression Changes of Key Biosynthetic Genes

| Gene | Condition | Fold Change in Expression | Reference |

| HMGR | Immature fruiting body vs. primordium | 1.8 | |

| FPS | Immature fruiting body vs. primordium | 8.7 | |

| SQS | Immature fruiting body vs. primordium | 30.5 | |

| LS | Immature fruiting body vs. primordium | 19.2 | |

| SQS | Liquid static vs. shaking culture | 4.3 | |

| LS | Liquid static vs. shaking culture | 2.1 | |

| HMGR | Liquid static vs. shaking culture | 1.9 |

Table 2: Ganoderic Acid and Intermediate Concentrations

| Compound | Strain/Condition | Concentration (µg/g dry weight unless otherwise specified) | Reference |

| Ganoderic Acid T | Immature fruiting body | 16.5 µ g/100mg | |

| Ganoderic Acid S | Immature fruiting body | 14.3 µ g/100mg | |

| Ganoderic Acid Me | Immature fruiting body | 12.5 µ g/100mg | |

| Total Triterpenoids | Immature fruiting body | 1210 µ g/100mg | |

| Squalene | tHMGR overexpression | 86.6 | |

| Lanosterol | tHMGR overexpression | ~40 | |

| Total Ganoderic Acids | tHMGR overexpression | 29.4 mg/g | |

| Ganoderic Acid A | Ganoderma spp. (India) | 827.50 - 2010.36 | |

| Ganoderic Acid B | Ganoderma spp. (India) | 16.64 - 916.89 |

Table 3: Enzyme Inhibition Data

| Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| CYP3A4 | Ganoderic Acid A | 15.05 | 7.16 | Non-competitive | |

| CYP2D6 | Ganoderic Acid A | 21.83 | 10.07 | Competitive | |

| CYP2E1 | Ganoderic Acid A | 28.35 | 13.45 | Competitive | |

| HMG-CoA reductase | Dihydroganoderic acid J | 22.3 | - | - | |

| HMG-CoA reductase | Methyl dihydroganoderate J | 21.7 | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of ganoderic acid biosynthesis.

Extraction of Ganoderic Acids from Ganoderma

Materials:

-

Dried and powdered Ganoderma fruiting bodies or mycelia.

-

Chloroform (B151607) or 95% Ethanol.

-

Ultrasonic bath.

-

Rotary evaporator.

-

Methanol (B129727) (HPLC grade).

-

0.2 µm syringe filters.

Protocol:

-

Weigh 1 g of the powdered Ganoderma sample.

-

Add 20 mL of chloroform or 95% ethanol.

-

Perform ultrasonic extraction for 30 minutes.

-

Repeat the extraction twice, combining the supernatants.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Dissolve the dried extract in a known volume of methanol for analysis.

-

Filter the solution through a 0.2 µm syringe filter before injection into the HPLC or LC-MS system.

Quantification of Ganoderic Acids by HPLC

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity or equivalent.

-

Column: Zorbax C18 (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% Acetic Acid in water (B).

-

Flow Rate: 0.6 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the prepared sample extract into the HPLC system.

-

Quantification: Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Quantification of Ganoderic Acids by LC-MS/MS

Instrumentation and Conditions:

-

LC System: UPLC or HPLC system.

-

MS System: Triple quadrupole mass spectrometer with an ESI or APCI source.

-

Column: ACQUITY UPLC BEH C18 or similar.

-

Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol:

-

Method Development: Optimize the MS parameters (precursor ion, product ions, collision energy) by infusing a standard solution of this compound.

-

Standard and Sample Preparation: Prepare standards and samples as described for the HPLC protocol, using LC-MS grade solvents.

-

Analysis: Inject the standards and samples into the LC-MS/MS system.

-

Quantification: Create a calibration curve from the standard injections and determine the concentration of this compound in the samples based on the peak areas in the MRM chromatograms.

Gene Expression Analysis by qRT-PCR

Materials:

-

Total RNA extracted from Ganoderma mycelia or fruiting bodies.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

SYBR Green qPCR Master Mix.

-

Gene-specific primers for target and reference genes (e.g., 18S rRNA, RPL4, PP2A, β-tubulin).

-

qRT-PCR instrument.

Protocol:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the samples and synthesize first-strand cDNA using a reverse transcriptase kit according to the manufacturer's instructions.

-

qPCR Reaction: Set up the qPCR reaction with SYBR Green Master Mix, cDNA template, and gene-specific primers.

-

Thermal Cycling: Perform the qPCR with the following typical conditions: initial denaturation at 95°C for 30 s, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.

-

Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the expression of a stable reference gene.

Cytochrome P450 Enzyme Activity Assay

Principle: This protocol describes a general approach for measuring the activity of cytochrome P450 enzymes using a fluorogenic or luminescent substrate.

Materials:

-

Microsomal fraction containing the CYP enzyme of interest.

-

CYP-specific fluorogenic or luminescent substrate (e.g., from Promega P450-Glo™ Assays).

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

NADPH regenerating system.

-

96-well microplate (black or white, depending on the assay).

-

Plate reader capable of fluorescence or luminescence detection.

Protocol:

-

Reaction Setup: In a 96-well plate, add the microsomal fraction, assay buffer, and the test compound (e.g., a potential inhibitor).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a specified time.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic/luminescent substrate and the NADPH regenerating system.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Measurement: Stop the reaction (if necessary) and measure the fluorescence or luminescence using a plate reader.

-

Data Analysis: The enzyme activity is proportional to the signal generated. For inhibition studies, calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

The following diagrams illustrate the biosynthetic pathway of ganoderic acids and a general workflow for their analysis.

Caption: Biosynthetic pathway of this compound from Acetyl-CoA.

Caption: General experimental workflow for Ganoderic acid analysis.

References

- 1. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular cloning, characterization, and differential expression of a lanosterol synthase gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganoderic Acid C6: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are among the principal bioactive constituents of the revered medicinal mushroom genus, Ganoderma. For centuries, species such as Ganoderma lucidum have been integral to traditional medicine in East Asia, valued for their purported pharmacological benefits, including anti-tumor, immunomodulatory, and hepatoprotective effects.[1][2] Among the myriad of identified ganoderic acids, Ganoderic acid C6 stands out as a significant compound. This technical guide provides an in-depth exploration of the natural sources, distribution, and analytical methodologies pertaining to this compound, tailored for the scientific community engaged in natural product research and drug development.

Natural Sources and Distribution of this compound

This compound is primarily isolated from fungi of the Ganoderma genus. The concentration and presence of this specific triterpenoid (B12794562) can vary significantly depending on the species, the part of the fungus utilized, and the cultivation conditions.

Primary Fungal Sources:

-

Ganoderma lucidum : Widely recognized as the most common source, the fruiting bodies of Ganoderma lucidum (also known as Reishi or Lingzhi) are a well-documented reservoir of this compound.[3][4]

-

Ganoderma tsugae : Research has also identified this compound as a constituent of Ganoderma tsugae, another species utilized in traditional medicine.[5]

Distribution within the Fungus:

The bioactive compounds in Ganoderma, including ganoderic acids, are found in various parts of the fungus. The highest concentrations are typically found in the fruiting body . However, the mycelia , the vegetative part of the fungus, also contain these compounds, and submerged fermentation of mycelia is a common method for their production. The content of ganoderic acids can differ between wild and cultivated strains, as well as among different commercial products.

Quantitative Analysis of Ganoderic Acids

The quantification of ganoderic acids is crucial for the quality control of Ganoderma products and for research into their pharmacological activities. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose. The following table summarizes the quantitative data for various ganoderic acids, including C6, from a study on Ganoderma tsugae.

| Ganoderic Acid | Linearity Range (µg/mL) | Limit of Detection (µg/mL) | Limit of Quantitation (µg/mL) |

| Ganoderic acid A | 2.3 - 230.0 | 0.46 | 1.53 |

| Ganoderic acid B | 1.2 - 123.0 | 0.25 | 0.83 |

| Ganoderic acid C | 1.2 - 117.0 | 0.23 | 0.77 |

| Ganoderic acid D | 1.0 - 103.0 | 0.21 | 0.70 |

| Ganoderic acid E | 0.9 - 93.0 | 0.19 | 0.62 |

| Ganoderic acid C5 | 0.7 - 65.0 | 0.13 | 0.43 |

| This compound | 0.7 - 73.0 | 0.15 | 0.49 |

| Ganoderic acid G | 1.6 - 157.0 | 0.31 | 1.05 |

| Ganoderenic acid D | 0.8 - 80.0 | 0.16 | 0.53 |

Table adapted from data presented in the Journal of Food and Drug Analysis on the determination of ganoderic acids in Ganoderma tsugae.

Experimental Protocols

The extraction, isolation, and quantification of this compound involve a series of meticulous laboratory procedures. Below are detailed methodologies based on established protocols.

Extraction of Total Triterpenoids from Ganoderma

This protocol outlines the general procedure for obtaining a crude triterpenoid extract from the fruiting bodies of Ganoderma.

-

Sample Preparation : The fruiting bodies of the Ganoderma species are dried, typically in an oven at 60-70°C, and then pulverized into a fine powder.

-

Solvent Extraction : The powdered mushroom is extracted with a suitable organic solvent. Ethanol (95%) is commonly used for this purpose. The extraction is often performed at an elevated temperature (e.g., 60-80°C) for several hours and repeated multiple times to ensure maximum yield.

-

Filtration and Concentration : The resulting extract is filtered to remove solid residues. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Acidic Ethyl Acetate Soluble Material (AESM) Preparation : For further purification, the crude extract can be partitioned to obtain an acidic fraction rich in triterpenoids.

Isolation of this compound

The isolation of a specific compound like this compound from the crude extract requires chromatographic techniques.

-

Column Chromatography : The crude triterpenoid extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a chloroform/acetone mixture, is used to separate the compounds based on their polarity.

-

Reversed-Phase Column Chromatography : Fractions containing the desired ganoderic acids are further purified using a reversed-phase C18 column with a water/methanol gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC) : For final purification to obtain highly pure this compound, preparative HPLC is employed.

-

Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification of this compound by HPLC

This protocol describes a validated reverse-phase HPLC method for the quantitative analysis of this compound.

-

Chromatographic System : An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) and a UV-VIS detector is used.

-

Mobile Phase : A gradient elution is typically performed using a mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., 2% acetic acid or 0.03% phosphoric acid).

-

Detection : The detection wavelength is set at 252 nm.

-

Standard Preparation : A standard solution of purified this compound is prepared in a suitable solvent (e.g., absolute ethanol) at a known concentration.

-

Calibration Curve : A calibration curve is generated by plotting the peak area against the concentration of serially diluted standard solutions. The linear relationship should have a high correlation coefficient (e.g., >0.999).

-

Sample Analysis : The prepared sample extract is injected into the HPLC system, and the peak corresponding to this compound is identified by comparing its retention time with that of the standard. The concentration in the sample is then calculated based on the calibration curve.

Biosynthesis of Ganoderic Acids

Ganoderic acids are synthesized via the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi. The biosynthesis begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce lanosterol (B1674476), the common precursor for all triterpenoids in fungi. The transformation of lanosterol into the diverse array of ganoderic acids involves a complex network of post-modification reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes. These reactions include oxidations, reductions, and hydroxylations at various positions of the lanosterol backbone.

Visualizations

Biosynthetic Pathway of Ganoderic Acids

Caption: Simplified biosynthetic pathway of ganoderic acids from acetyl-CoA.

Experimental Workflow for this compound Analysis

Caption: General workflow for the extraction, isolation, and quantification of this compound.

Conclusion

This compound represents a valuable bioactive compound with significant therapeutic potential. A thorough understanding of its natural sources, distribution, and the methodologies for its extraction and analysis is paramount for advancing research and development in this field. The protocols and data presented in this guide offer a solid foundation for scientists and researchers to build upon in their quest to unlock the full potential of this and other related natural products. The continued exploration of Ganoderma species and the optimization of cultivation and extraction techniques will undoubtedly lead to a greater appreciation and utilization of these remarkable fungal metabolites.

References

Ganoderic Acid C6: A Comprehensive Technical Overview of its Biological and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid C6, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth analysis of the biological activities and pharmacological effects of this compound, with a focus on its anti-inflammatory, anti-atherosclerotic, antinociceptive, and aldose reductase inhibitory properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and development.

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Quantitative Data

| Parameter | Cell Line | Stimulus | Value | Description | Reference |

| IC50 | Murine Microglia (BV-2) | Lipopolysaccharide (LPS) | 15.43 μM | Inhibition of nitric oxide (NO) production | [1][2] |

Mechanism of Action

The anti-inflammatory activity of ganoderic acids, including C6, is linked to the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] Upon stimulation by LPS, TLR4 activation typically leads to the recruitment of MyD88 and subsequent activation of the IKK complex, which phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β). Ganoderic acids intervene in this cascade, preventing the nuclear translocation of NF-κB and thereby suppressing the expression of these inflammatory mediators.[5]

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Aldose reductase抑制剂 | MCE [medchemexpress.cn]

- 3. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ganoderic Acid C6: Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of Ganoderic acid C6, a bioactive triterpenoid (B12794562) isolated from Ganoderma species. This document details available spectroscopic data, outlines experimental protocols for its isolation and characterization, and discusses its interaction with a key biological signaling pathway.

Molecular Structure and Physicochemical Properties

This compound is a highly oxygenated lanostane-type triterpenoid.[1] Its chemical formula is C30H42O8, with a molecular weight of approximately 530.66 g/mol .[2] The IUPAC name for this compound is (2R,6R)-6-[(3S,5S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid.[3]

The core structure of this compound is the tetracyclic lanostane (B1242432) skeleton, characterized by a specific stereochemistry at its multiple chiral centers. This complex three-dimensional arrangement is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 105742-76-5 | [2] |

| Molecular Formula | C30H42O8 | [2] |

| Molecular Weight | 530.66 g/mol | |

| Appearance | White amorphous powder | |

| Melting Point | 208-210 °C |

Spectroscopic Data for Structural Elucidation

The structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-18 | 0.64 | s | - | |

| H-29 | 0.90 | s | - | |

| H-28 | 1.03 | s | - | |

| H-21 | 1.12 | d | 6.0 | |

| H-27 | 1.16 | d | 7.2 | |

| H-19 | 1.37 | s | - | |

| H-30 | 1.69 | s | - |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z | Reference |

| [M]⁺ | 530 |

Crystallographic Data

As of the compilation of this guide, specific X-ray crystallography data for this compound, which would provide precise bond lengths and angles, is not available in the public domain. The determination of the crystal structure would provide the most definitive evidence of its three-dimensional conformation.

Experimental Protocols

The isolation and purification of this compound from its natural source, typically the fruiting bodies of Ganoderma species, involves a multi-step process.

General Workflow for Isolation and Purification

Caption: General workflow for the isolation of this compound.

Detailed Protocol for Isolation from Ganoderma tsugae

The following protocol is adapted from a published method for the isolation of ganoderic acids, including C6, from Ganoderma tsugae.

-

Extraction:

-

The dried and powdered fruiting bodies of G. tsugae are extracted with 95% ethanol (B145695).

-

The ethanol extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned with chloroform.

-

The chloroform layer, containing the triterpenoids, is collected and concentrated.

-

-

Silica Gel Column Chromatography:

-

The concentrated chloroform extract is subjected to silica gel column chromatography.

-

A gradient elution system, for example, with a mixture of chloroform and acetone, is used to separate fractions with increasing polarity.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound are further purified by semi-preparative reversed-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and acidified water (e.g., with 2% acetic acid).

-

The elution is monitored by a UV detector at approximately 252 nm.

-

-

Structure Identification:

-

The purified compound is identified as this compound by comparing its ¹H NMR and mass spectral data with published values.

-

Biological Activity and Signaling Pathways

Ganoderic acids, as a class of compounds, have been shown to possess various biological activities, including anti-inflammatory and anti-atherosclerotic effects. The mechanism of action for these effects often involves the modulation of key inflammatory signaling pathways.

One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade. Ganoderic acids have been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by targeting this pathway.

TLR4/MyD88/NF-κB Signaling Pathway

Caption: Modulation of the TLR4 signaling pathway by ganoderic acids.

This diagram illustrates that upon activation by ligands such as LPS, TLR4 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates IκB, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. Ganoderic acids have been shown to exert their anti-inflammatory effects by inhibiting key steps in this pathway, including the recruitment of MyD88 and the activation of NF-κB.

Conclusion

This compound is a structurally complex triterpenoid with significant biological potential. This guide has summarized its key molecular and physicochemical characteristics based on available scientific literature. The provided experimental protocols offer a foundation for its isolation and further study. The elucidation of its interaction with inflammatory signaling pathways, such as the TLR4/MyD88/NF-κB pathway, provides a basis for understanding its therapeutic potential. Further research, particularly the acquisition of high-resolution crystal structure data and more detailed mechanistic studies, will be invaluable for the future development of this compound as a therapeutic agent.

References

In Vitro Antitumor Mechanisms of Ganoderic Acid C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their potential therapeutic properties, particularly in oncology.[1] While research has illuminated the anticancer activities of numerous Ganoderic acid isoforms, specific data on Ganoderic acid C6 remains limited. This technical guide, therefore, provides a comprehensive overview of the established in vitro antitumor activities of the Ganoderic acid family, offering a predictive framework for the potential mechanisms of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anticancer agents.

The primary mechanisms by which Ganoderic acids exert their antitumor effects in vitro include the induction of apoptosis (programmed cell death), arrest of the cell cycle, and inhibition of cancer cell invasion and metastasis.[1][2] These effects are mediated through the modulation of various signaling pathways critical to cancer cell survival and proliferation.

Core Mechanisms of Antitumor Activity

Ganoderic acids employ a multi-faceted approach to impede cancer progression at the cellular level. The principal mechanisms observed in vitro are detailed below.

Induction of Apoptosis

A fundamental hallmark of cancer is the evasion of apoptosis. Ganoderic acids have been demonstrated to reinstate this crucial cell death program in various cancer cell lines. The induction of apoptosis by Ganoderic acids primarily proceeds through the intrinsic or mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of a cascade of caspases, the executioners of apoptosis.[2]

Key molecular events in Ganoderic acid-induced apoptosis include:

-

Modulation of Bcl-2 Family Proteins: An increase in the Bax/Bcl-2 ratio is a critical event, promoting the permeabilization of the mitochondrial outer membrane.[2]

-

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential leads to the release of cytochrome c into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the effector caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

-

p53 Upregulation: The tumor suppressor protein p53 can be upregulated by certain Ganoderic acids, further promoting apoptosis.

Cell Cycle Arrest

Cancer cells are characterized by uncontrolled proliferation resulting from a dysregulated cell cycle. Ganoderic acids have been shown to interfere with this process by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing. The most commonly observed effect is an arrest at the G1 phase of the cell cycle. This is often accompanied by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Metastasis

The spread of cancer cells from the primary tumor to distant organs is the primary cause of cancer-related mortality. Ganoderic acids have demonstrated the ability to inhibit key processes involved in metastasis, including cell migration and invasion. This is largely achieved by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of genes involved in inflammation, cell survival, and metastasis. By inhibiting the degradation of IκBα, NF-κB is retained in the cytoplasm, preventing its nuclear translocation and subsequent activation of target genes that promote metastasis, such as matrix metalloproteinases (MMPs).

Quantitative Data on Ganoderic Acid Activity

The following table summarizes the cytotoxic activity of various Ganoderic acids against different cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values. It is important to note that these values can vary depending on the specific cell line, exposure time, and experimental conditions.

| Ganoderic Acid Isoform | Cancer Cell Line | IC50 (µM) |

| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | 187.6 (24h), 203.5 (48h) |

| SMMC7721 (Hepatocellular Carcinoma) | 158.9 (24h), 139.4 (48h) | |

| Ganoderic Acid DM | Caco-2 (Colorectal Carcinoma) | 41.27 |

| HepG2 (Hepatocellular Carcinoma) | 35.84 | |

| HeLa (Cervical Cancer) | 29.61 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vitro antitumor activity of compounds like this compound. Below are standardized protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the test compound required to inhibit the growth of cancer cells by 50% (IC50).

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plates overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include untreated and vehicle control wells.

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed cells and treat with this compound.

-

Cell Harvesting and Fixation: Harvest cells and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Visualizations

The antitumor effects of Ganoderic acids are orchestrated through the modulation of intricate signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways.

Caption: Mitochondrial apoptosis pathway induced by Ganoderic acids.

Caption: Inhibition of NF-κB signaling pathway by Ganoderic acids.

Caption: General experimental workflow for in vitro analysis.

Conclusion

While direct experimental evidence for the in vitro antitumor activity of this compound is not yet widely available, the extensive research on other Ganoderic acid isoforms provides a strong foundation for predicting its potential efficacy and mechanisms of action. It is anticipated that this compound, like its counterparts, will exhibit cytotoxic and anti-proliferative effects against various cancer cell lines through the induction of apoptosis, cell cycle arrest, and inhibition of metastatic processes. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to systematically investigate the anticancer potential of this compound and further elucidate its molecular targets. Such studies are essential for the development of novel, nature-derived therapeutic agents for the treatment of cancer.

References

Ganoderic Acid C6: A Technical Whitepaper on its Bioactive Role and Mechanisms

Introduction: From Traditional Medicine to Modern Pharmacology

For millennia, Ganoderma lucidum (Lingzhi or Reishi) has been a cornerstone of Traditional Chinese Medicine (TCM). Revered as the "herb of spiritual potency," it was historically used to tonify Qi (vital energy), calm the spirit, and promote longevity.[1] In classical texts such as the Shennong Ben Cao Jing, Lingzhi is classified as a superior herb, attributed with therapeutic properties like enhancing vital energy, strengthening cardiac function, and anti-aging effects.[2]

Modern analytical science has sought to understand the molecular basis for these traditional claims. Research has identified a class of highly oxidized lanostane-type triterpenoids, known as Ganoderic acids, as primary bioactive constituents responsible for many of the mushroom's pharmacological effects.[3] Among the dozens of identified compounds, Ganoderic acid C6 (GA-C6) has emerged as a significant component with distinct biological activities.

This technical guide provides a comprehensive overview of the current scientific understanding of this compound. It consolidates quantitative data on its bioactivity, details the experimental protocols used for its evaluation, and illustrates its known and putative signaling pathways, bridging its role from a component of a traditional remedy to a subject of modern drug discovery.

Quantitative Analysis of this compound Bioactivity

This compound has demonstrated multiple bioactivities in preclinical studies. The following tables summarize the key quantitative data from in vitro assessments, providing a comparative basis for its efficacy in different biological systems.

Table 1: In Vitro Inhibitory and Efficacy Concentrations of this compound

| Biological Activity | Assay System | Target Cell/Enzyme | Key Parameter | Value | Reference(s) |

|---|---|---|---|---|---|

| Anti-Inflammatory | Nitric Oxide (NO) Production | LPS-stimulated BV-2 Mouse Microglia | IC50 | 15.43 µM | |

| Anti-Viral | Neuraminidase Inhibition | Influenza A (H1N1) Neuraminidase | IC50 | 17.8 ± 1.2 µM | |

| Anti-Viral | Neuraminidase Inhibition | Influenza A (H5N1) Neuraminidase | IC50 | 17.6 ± 3.5 µM |

| Anti-Atherosclerosis | Foam Cell Formation Inhibition | ox-LDL-stimulated RAW264.7 Macrophages | Effective Concentration | 10 µM | |

Table 2: Quantification of this compound in Ganoderma lucidum

| Source Material | Analytical Method | Concentration | Reference(s) |

|---|---|---|---|

| G. lucidum Ethanol Extract | LC-MS/MS | 29.10 ± 0.08 mg/g | |

| G. lucidum Fruiting Body | LC-MS/MS | Varies by growth stage (quantified) |

| Commercial G. lucidum Products | UPLC-MS/MS | Varies significantly (0.01% to 0.98% total triterpenes) | |

Signaling Pathways and Molecular Mechanisms

The therapeutic potential of this compound is rooted in its ability to modulate specific cellular signaling pathways. While research is ongoing, key mechanisms have been identified in the context of atherosclerosis and inflammation.

Anti-Atherosclerosis Pathway

Recent studies have elucidated a primary mechanism by which GA-C6 combats atherosclerosis. It simultaneously promotes cholesterol efflux in macrophages and prevents the pathological osteogenic differentiation of vascular smooth muscle cells (VSMCs). This dual action is achieved by modulating the ABCA1/G1 and RUNX2 pathways.

-

In Macrophages: GA-C6 upregulates the expression of ATP-binding cassette transporters A1 and G1 (ABCA1/G1). These transporters are crucial for reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues (like macrophages in arterial plaque) and returns it to the liver for excretion. By enhancing this process, GA-C6 helps prevent the formation of lipid-laden foam cells, a hallmark of atherosclerotic lesions.

-

In Vascular Smooth Muscle Cells (VSMCs): GA-C6 inhibits the Runt-related transcription factor 2 (RUNX2). RUNX2 is a master regulator of osteogenesis (bone formation). Its inappropriate activation in VSMCs leads to vascular calcification, hardening the arteries and increasing cardiovascular risk. By suppressing RUNX2, GA-C6 helps maintain vascular integrity.

Putative Anti-Inflammatory Pathway

The demonstrated anti-inflammatory activity of GA-C6 (IC50 of 15.43 µM in inhibiting NO production) strongly suggests its interaction with central inflammatory signaling pathways. While direct studies on GA-C6 are limited, the vast body of research on other ganoderic acids points to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway as a primary mechanism.

In a typical inflammatory response, stimuli like Lipopolysaccharide (LPS) activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. It is highly probable that GA-C6, like its analogues, inhibits this pathway, thereby reducing the expression of iNOS and other inflammatory mediators.

Key Experimental Protocols

The following sections detail the methodologies employed in key studies to quantify the bioactivity and presence of this compound.

Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol is based on the methodology used to determine the anti-inflammatory IC50 value of GA-C6.

-

Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2 × 10⁴ cells/mL and allowed to adhere for 12-24 hours.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a DMSO vehicle, with a final DMSO concentration kept below 0.1%). Cells are pre-treated for 2 hours.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay):

-

100 µL of cell-free supernatant is transferred from each well to a new 96-well plate.

-

100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to each well.

-

The plate is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at approximately 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

Data Analysis: A standard curve using sodium nitrite is generated to quantify nitrite concentration. The percentage inhibition of NO production is calculated relative to the LPS-only control, and the IC50 value is determined using non-linear regression analysis.

Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the accurate quantification of GA-C6 in a complex matrix, such as a plant or fungal extract.

-

Sample Preparation:

-

A dried, powdered sample of Ganoderma lucidum (e.g., 1.0 g) is extracted with a solvent like methanol (B129727) or ethanol, often using ultrasonication for 30-60 minutes.

-

The extract is filtered (e.g., through a 0.22 µm microporous membrane) prior to injection.

-

-

Chromatographic Separation (UPLC/HPLC):

-

Column: A C18 reverse-phase column (e.g., 2.6 µm particle size, 4.6 mm × 150 mm) is typically used.

-

Mobile Phase: A gradient elution is employed using (A) 0.1% formic acid in water and (B) acetonitrile.

-

Gradient Example: 20% B to 60% B over ~25 minutes, followed by a wash with 95% B and re-equilibration.

-

Flow Rate: ~0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Detection (MS/MS):

-

Ionization: Electrospray Ionization (ESI), typically in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

-

MRM Transition for GA-C6: The precursor ion [M-H]⁻ (m/z 529.2) is selected and fragmented, and a specific product ion (e.g., m/z 383.25 or 467.2) is monitored for quantification.

-

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound at known concentrations. The peak area of GA-C6 in the sample is compared against this curve to determine its absolute concentration.

Conclusion and Future Directions

This compound stands as a scientifically validated bioactive constituent of Ganoderma lucidum, providing a molecular link to the mushroom's revered status in Traditional Chinese Medicine. Quantitative data robustly support its anti-inflammatory and anti-atherosclerotic properties in vitro. The elucidation of its mechanism in promoting cholesterol efflux and inhibiting vascular calcification provides a strong rationale for its further investigation as a cardiovascular health agent.

Despite this progress, the body of research focused specifically on this compound remains modest compared to other analogues like Ganoderic acid A. Significant opportunities exist for future research:

-

In Vivo Efficacy: Preclinical animal studies using purified this compound are necessary to validate the in vitro findings, particularly for atherosclerosis and inflammatory conditions. Pharmacokinetic and toxicological profiles must also be established.

-

Mechanism Elucidation: Further studies are required to confirm the direct inhibition of the NF-κB pathway and to explore its effects on other related signaling cascades, such as the MAPK and JAK-STAT pathways.

-

Expanded Therapeutic Targets: The potent anti-inflammatory and antiviral (neuraminidase inhibition) activities suggest that the therapeutic potential of GA-C6 may extend to other chronic inflammatory diseases and viral infections.

References

- 1. Ganoderma lucidum (Lingzhi or Reishi) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Traditional uses, chemical components and pharmacological activities of the genus Ganoderma P. Karst.: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07219B [pubs.rsc.org]

- 3. d-nb.info [d-nb.info]

Methodological & Application

Application Notes and Protocols for the Extraction of Ganoderic Acid C6 from Ganoderma Fruiting Bodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma species, particularly Ganoderma lucidum. These compounds are of significant interest to the scientific and pharmaceutical communities due to their wide range of bioactive properties, including anti-inflammatory, anti-tumor, and hepatoprotective effects. Ganoderic acid C6 is one of the many identified ganoderic acids. This document provides a detailed protocol for the extraction and purification of this compound from Ganoderma fruiting bodies, based on established methodologies for ganoderic acids.

Data Presentation

The yield of specific ganoderic acids can vary significantly based on the Ganoderma species, cultivation conditions, and the extraction and purification methods employed. While specific quantitative data for this compound is not extensively available in a comparative format, the following tables provide a summary of extraction methods and analytical parameters for ganoderic acids in general, which can serve as a valuable reference.

Table 1: Comparison of Extraction Solvents and Conditions for Ganoderic Acids from Ganoderma Fruiting Bodies

| Extraction Solvent | Temperature (°C) | Duration | Solid-to-Liquid Ratio | Reference |

| 95% Ethanol (B145695) | 80 | Three times | 1:2 (w/v) | [1][2] |

| 95% Ethanol | 60 | 2 hours | 1:20 (w/v) | [3] |

| Methanol (B129727) | Not Specified | Not Specified | Not Specified | [4] |

| Ethyl Acetate (B1210297) | Not Specified | 30 minutes (sonication) | 1:50 (w/v) | [1] |

| Acetone (B3395972) | Not Specified | Not Specified | Not Specified | |

| Water | Not Specified | Not Specified | Not Specified |

Table 2: Analytical Parameters for the Quantification of Ganoderic Acids by HPLC

| Compound | Retention Time (min) | Detection Wavelength (nm) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Reference |

| Ganoderic Acid A | Not Specified | 252 | >0.9990 | Not Specified | Not Specified | |

| Ganoderic Acid B | Not Specified | 252 | >0.9990 | Not Specified | Not Specified | |

| Ganoderic Acid C2 | Not Specified | 252 | >0.9990 | Not Specified | Not Specified | |

| Ganoderic Acid C5 | Not Specified | 252 | >0.9990 | Not Specified | Not Specified | |

| This compound | Not Specified | 252 | >0.9990 | Not Specified | Not Specified | |

| Ganoderic Acid D | Not Specified | 252 | >0.9990 | Not Specified | Not Specified | |

| Ganoderic Acid G | Not Specified | 252 | >0.9990 | Not Specified | Not Specified | |

| Ganoderenic Acid D | Not Specified | 252 | >0.9990 | Not Specified | Not Specified |

Experimental Protocols

The following protocols are synthesized from various published methods for the extraction and purification of ganoderic acids. Researchers should optimize these protocols based on their specific laboratory conditions and research goals.

Preparation of Ganoderma Fruiting Bodies

-

Drying: Obtain dried fruiting bodies of Ganoderma lucidum. If fresh, dry them in an oven at 60-70°C for 24 hours or until a constant weight is achieved.

-

Grinding: Grind the dried fruiting bodies into a fine powder (e.g., 60-mesh) to increase the surface area for efficient extraction.

Extraction of Crude Ganoderic Acids

This protocol describes a common method using ethanol as the extraction solvent.

-

Maceration: Weigh the powdered Ganoderma fruiting bodies.

-

Solvent Addition: Add 95% ethanol to the powder at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

-

Extraction: Heat the mixture to 60-80°C and maintain for at least 2 hours with continuous stirring. Alternatively, perform maceration at room temperature for 24 hours with occasional stirring.

-

Filtration: Filter the mixture through gauze or a filter paper to separate the extract from the solid residue.

-

Repeat Extraction: Repeat the extraction process on the residue two more times with fresh solvent to maximize the yield.

-

Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude extract containing ganoderic acids.

Purification of this compound

This multi-step purification protocol is designed to isolate this compound from the crude extract.

3.1. Solvent Partitioning

-

Suspension: Suspend the crude extract in distilled water.

-

Liquid-Liquid Extraction: Perform liquid-liquid extraction using a separatory funnel with a nonpolar solvent such as ethyl acetate or chloroform (B151607). Repeat this step three times. The triterpenoids, including ganoderic acids, will partition into the organic phase.

-

Collection and Drying: Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent under reduced pressure to obtain a triterpenoid-rich fraction.

3.2. Silica (B1680970) Gel Column Chromatography

-

Column Preparation: Prepare a silica gel (200-300 mesh) column packed in a suitable solvent such as chloroform.

-

Loading: Dissolve the triterpenoid-rich fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of chloroform and acetone or a similar solvent system.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pooling: Combine the fractions containing the compound of interest based on the analytical results.

3.3. Reversed-Phase C18 Column Chromatography

-

Column Preparation: Pack a C18 reversed-phase column and equilibrate it with the initial mobile phase (e.g., a mixture of methanol and water).

-

Loading: Dissolve the semi-purified fraction from the silica gel column in a minimal amount of the mobile phase and load it onto the C18 column.

-

Elution: Elute the column with a gradient of methanol and water, or acetonitrile (B52724) and water with 0.1% acetic acid.

-

Fraction Collection and Analysis: Collect fractions and analyze them using HPLC to identify those containing this compound.

-

Pooling and Concentration: Pool the relevant fractions and remove the solvent under reduced pressure.

3.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure this compound, a final purification step using preparative HPLC is recommended.

-

System: Use a preparative HPLC system equipped with a C18 column.

-

Mobile Phase: A typical mobile phase is a gradient of acetonitrile and 0.1% aqueous acetic acid.

-

Detection: Set the UV detector to 252 nm.

-

Injection and Collection: Inject the further purified fraction and collect the peak corresponding to the retention time of this compound.

-

Final Product: Evaporate the solvent from the collected fraction to obtain purified this compound. Confirm the identity and purity using analytical techniques such as LC-MS and NMR.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Experimental workflow for the extraction and purification of this compound.

Putative Signaling Pathway Modulated by Ganoderic Acids